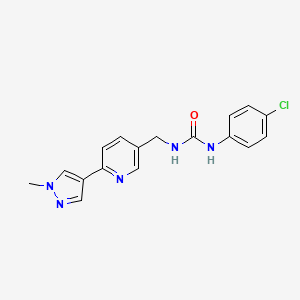

![molecular formula C11H20N2O B2477348 4-Methyl-[1,3'-bipiperidine]-2'-one CAS No. 2097865-82-0](/img/structure/B2477348.png)

4-Methyl-[1,3'-bipiperidine]-2'-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-[1,3'-bipiperidine]-2'-one, also known as Methylone, is a synthetic cathinone that belongs to the amphetamine family of drugs. It was first synthesized in the 1990s and has gained popularity as a recreational drug due to its euphoric and stimulant effects. However, in recent years, Methylone has also gained attention in the scientific research community for its potential applications in various fields.

Scientific Research Applications

Analytical Methodologies

- A liquid chromatography-tandem mass spectrometric method was developed for quantitative determination of a compound structurally similar to 4-Methyl-[1,3'-bipiperidine]-2'-one in rat and monkey plasma. This method supports pre-clinical studies and is characterized by its rapidness, sensitivity, specificity, accuracy, and reproducibility (Yang et al., 2004).

Tyrosinase Inhibition

- N-substituted bipiperidines, closely related to 4-Methyl-[1,3'-bipiperidine]-2'-one, were synthesized and evaluated as tyrosinase inhibitors. These compounds show potential for future drug design, particularly with certain substitutions that demonstrated potent inhibition (Khan et al., 2005).

Polymer Chemistry

- Bipiperidine derivatives, including 4-Methyl-[1,3'-bipiperidine]-2'-one, have been used in the synthesis of nematic polyurethanes. These polyurethanes demonstrate varying viscosities and thermal stability, contributing to the field of polymer chemistry and materials science (Kricheldorf & Awe, 1989).

Conformational Analysis

- Conformational analysis of bipiperidine compounds, including 4-Methyl-[1,3'-bipiperidine]-2'-one, has been conducted through various techniques like X-ray diffraction, FTIR, and NMR. This research aids in understanding the structural aspects and potential applications of these compounds (Dega-Szafran et al., 2009).

Pharmaceutical Research

- Bipiperidine amide compounds, closely related to 4-Methyl-[1,3'-bipiperidine]-2'-one, have been identified as CCR3 antagonists. They exhibit potent receptor affinity and inhibition of eosinophil chemotaxis, indicating potential pharmaceutical applications (Ting et al., 2005).

Synthesis and Drug Development

- Research involving the synthesis and evaluation of bipiperidine derivatives for potential antiapomorphine activity highlights the significance of these compounds in drug development (Tashiro, Horii & Fukuda, 1989).

properties

IUPAC Name |

3-(4-methylpiperidin-1-yl)piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c1-9-4-7-13(8-5-9)10-3-2-6-12-11(10)14/h9-10H,2-8H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQPLFOUYNGAGAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2CCCNC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-[1,3'-bipiperidine]-2'-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-[[methyl(prop-2-ynyl)amino]methyl]quinazolin-4-one](/img/structure/B2477266.png)

![[(2,4,5-Trichlorophenyl)carbamoyl]methyl 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B2477268.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(4-ethylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2477272.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-({5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetamide](/img/structure/B2477273.png)

![1,7-Bis[(4-fluorophenyl)methyl]-3,4,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477276.png)

![2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2477279.png)

![4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2477281.png)